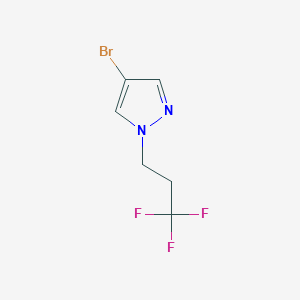

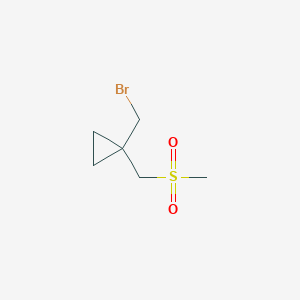

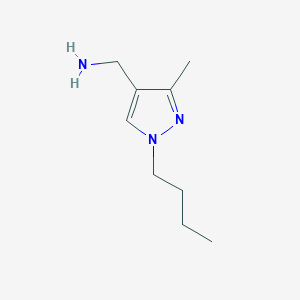

![molecular formula C14H11N3O2 B1376780 Ácido 1-metil-4-fenil-1H-pirazolo[3,4-b]piridina-3-carboxílico CAS No. 1354706-24-3](/img/structure/B1376780.png)

Ácido 1-metil-4-fenil-1H-pirazolo[3,4-b]piridina-3-carboxílico

Descripción general

Descripción

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

El núcleo pirazolopiridínico del compuesto es un motivo estructural clave en la química heterocíclica. Sirve como andamiaje para sintetizar una amplia gama de compuestos heterocíclicos con posibles actividades farmacológicas . Los métodos para sintetizar estos derivados son diversos, incluyendo reacciones tradicionales de calentamiento y asistidas por microondas, que ofrecen ventajas en términos de velocidad de reacción y rendimiento del producto .

Aplicaciones Biomédicas

En el campo biomédico, este compuesto y sus derivados se han explorado por su potencial terapéutico. Exhiben una gama de actividades biológicas, incluyendo propiedades antiinflamatorias, analgésicas y antipiréticas. Esto los hace valiosos para los procesos de descubrimiento y desarrollo de fármacos .

Propiedades de Fluorescencia

Las propiedades de fluorescencia de los derivados del ácido 1-metil-4-fenil-1H-pirazolo[3,4-b]piridina-3-carboxílico los hacen adecuados para su uso como sondas fluorescentes. Estos compuestos se pueden utilizar para visualizar procesos biológicos y para la detección de biomoléculas específicas .

Activación de PPARα

Este compuesto se ha estudiado por su capacidad para activar el receptor alfa activado por proliferador de peroxisomas (PPARα), que juega un papel crucial en el metabolismo lipídico y la inflamación. La activación de PPARα por estos derivados puede ser beneficiosa para tratar trastornos metabólicos .

Actividad Anticancerígena

Algunos derivados de este compuesto han mostrado actividad anticancerígena al dirigirse a diversas vías involucradas en la proliferación y supervivencia de las células cancerosas. Los análogos estructurales de este compuesto se pueden diseñar para mejorar su selectividad y potencia contra las células cancerosas .

Desarrollo de Fármacos Cardiovasculares

Los derivados del compuesto se han investigado por su posible uso en fármacos cardiovasculares. Han mostrado promesa en el tratamiento de afecciones como la hipertensión y el infarto de miocardio al modular las vías biológicas relevantes .

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been associated with a wide range of biological activities .

Mode of Action

Pyrazolo[3,4-b]pyridines are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Compounds in the pyrazolo[3,4-b]pyridine family have been associated with a variety of biochemical pathways, depending on their specific targets .

Análisis Bioquímico

Biochemical Properties

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with peroxisome proliferator-activated receptor alpha (PPARα), where it acts as a selective activator . The compound forms a hydrogen-bond network involving helix 12 in the ligand-binding domain of PPARα, which is essential for the receptor’s activation . Additionally, the phenyl side chain of the compound occupies a small cavity between isoleucine residues, further stabilizing the interaction .

Cellular Effects

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of PPARα leads to changes in the expression of genes involved in lipid and glucose metabolism . This modulation can result in altered metabolic flux and changes in metabolite levels, impacting overall cellular function .

Molecular Mechanism

The molecular mechanism of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the ligand-binding domain of PPARα, inducing a conformational change that organizes the activation function-2 (AF-2) surface . This conformational change facilitates the recruitment of coactivators, leading to the transcriptional activation of target genes . The compound’s interaction with PPARα also involves the formation of a hydrogen-bond network and the occupation of a small cavity by its phenyl side chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively activates PPARα and modulates gene expression without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and disruptions in metabolic processes . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid and glucose metabolism . The compound’s activation of PPARα leads to changes in the expression of genes encoding enzymes involved in these pathways, resulting in altered metabolic flux and changes in metabolite levels . These interactions highlight the compound’s potential as a modulator of metabolic processes .

Transport and Distribution

The transport and distribution of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its subcellular destinations . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Propiedades

IUPAC Name |

1-methyl-4-phenylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-17-13-11(12(16-17)14(18)19)10(7-8-15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSHQRCAIZJHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901172106 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-24-3 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

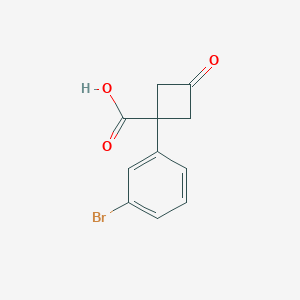

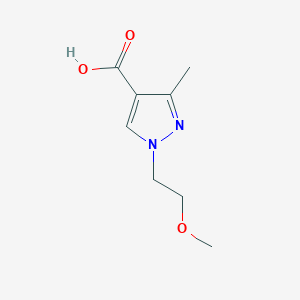

![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)

![4-[(Pyrrolidin-3-yl)methyl]pyridine](/img/structure/B1376706.png)